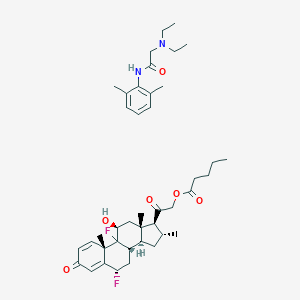
Neriproct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neriproct is a compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a synthetic molecule that exhibits unique properties and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of Neriproct is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. In cancer cells, Neriproct has been shown to induce apoptosis, or programmed cell death. Inflammatory cells, Neriproct has been shown to reduce the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Neriproct has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In plants, Neriproct has been shown to enhance growth and protect against pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Neriproct exhibits several advantages for lab experiments, including its ability to cross the blood-brain barrier, its anti-inflammatory and anti-cancer properties, and its potential application in drug delivery systems. However, its synthesis process is complex and requires skilled chemists, and its mechanism of action is not fully understood, which may limit its application in certain fields.
Direcciones Futuras
There are several future directions for Neriproct research. One potential direction is the development of new drug delivery systems using Neriproct. Another direction is the study of Neriproct's potential application in the development of new materials with unique properties. Additionally, further research is needed to fully understand Neriproct's mechanism of action and its potential application in various fields.
Conclusion:
In conclusion, Neriproct is a synthetic molecule that exhibits unique properties and has gained significant attention in the scientific community. Its potential application in various fields, including medicine, agriculture, and materials science, has been studied extensively. While its synthesis process is complex and its mechanism of action is not fully understood, Neriproct exhibits several advantages for lab experiments and has several future directions for research.
Métodos De Síntesis
Neriproct is synthesized using a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminothiophenol to form a key intermediate. This intermediate is then subjected to further reactions, resulting in the formation of Neriproct. The synthesis process is complex and requires skilled chemists to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
Neriproct has been studied extensively for its potential application in various fields, including medicine, agriculture, and materials science. In medicine, Neriproct has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, Neriproct has been studied for its ability to enhance plant growth and protect against pests. In materials science, Neriproct has been studied for its potential application in the development of new materials with unique properties.
Propiedades
Número CAS |
117803-69-7 |
|---|---|
Nombre del producto |
Neriproct |
Fórmula molecular |
C41H58F2N2O6 |
Peso molecular |
712.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1 |
Clave InChI |
RYRZSYHTEAMCJJ-LTZQGHLQSA-N |
SMILES isomérico |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
SMILES canónico |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Sinónimos |
Neriproct |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
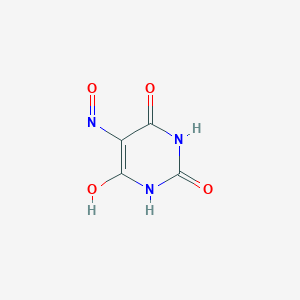



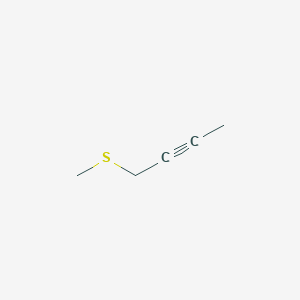
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

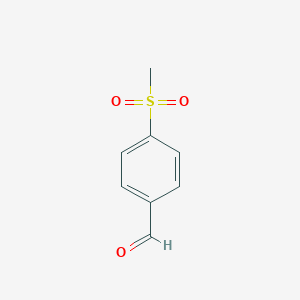


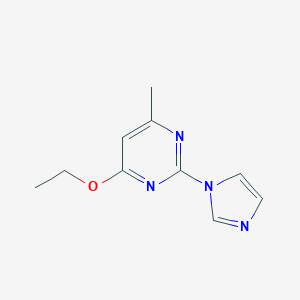

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)